2-Amino-4-pyridin-4-YL-butyric acid
CAS No.: 521081-95-8
Cat. No.: VC5758244
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 521081-95-8 |
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Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.207 |
IUPAC Name | 2-amino-4-pyridin-4-ylbutanoic acid |
Standard InChI | InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13) |
Standard InChI Key | WHCQVPISOOTNON-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1CCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Framework
The compound’s systematic name is 2-amino-4-(pyridin-4-yl)butanoic acid, with a molecular weight of 180.20 g/mol . Its structure comprises:
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A butanoic acid backbone with an amino group at C2.
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A pyridin-4-yl substituent at C4, introducing aromaticity and hydrogen-bonding capability.
Key descriptors:
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₂N₂O₂ | |
SMILES | C1=CN=CC=C1CCC(C(=O)O)N | |
InChIKey | WHCQVPISOOTNON-UHFFFAOYSA-N |
Stereochemical Considerations
The (S)-enantiomer (CAS 1240588-62-8) is resolvable via chiral chromatography or enzymatic methods, critical for bioactive peptide design . Racemic mixtures are common in early-stage synthetic workflows .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate:
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Picolyl ester handle method:
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Malonic acid pathway:
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Reactants: 4-Pyridinecarboxaldehyde, malonic acid, ammonium acetate.
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Mechanism: Knoevenagel condensation → decarboxylation → reductive amination.
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Key intermediate: 4-(Pyridin-4-yl)-2-aminobut-2-enoic acid.
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Industrial Manufacturing
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Continuous flow reactors optimize throughput, achieving >90% purity.
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Critical parameters:
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Temperature: 80–100°C (condensation step).
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Pressure: 1.5–2.0 atm (hydrogenation).
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*Derivatives with C4 phosphinyl groups .
Therapeutic Applications
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Antiviral agents: A thiobutanoic acid derivative (PubChem CID 45267981) inhibits flavivirus replication (EC₅₀ = 5 μM) .
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Neuroprotection: Pyridylbutanoates modulate NMDA receptor activity in murine models.
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Oncology: Analogues interfere with NAD⁺ biosynthesis in glioblastoma cells (IC₅₀ = 0.8 nM) .
Analytical Characterization
Spectroscopic Data
Technique | Key signals | Reference |
---|---|---|
¹H NMR (D₂O) | δ 8.45 (d, 2H, Py-H), 3.85 (m, 1H, CHNH₂) | |
IR (KBr) | 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (Py ring) | |
HPLC | tᵣ = 6.2 min (C18, 0.1% TFA/MeCN) |
Parameter | Specification | Source |
---|---|---|
GHS Pictogram | Warning (exclamation mark) | |
H-Statements | H315, H319, H335 | |
Storage | Dry, sealed, 2–8°C |
Research Applications and Case Studies
Peptide Engineering
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Elastase inhibitors: Tetrapeptides incorporating this residue show 3-fold selectivity over cathepsin G .
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Stability enhancement: Pyridyl groups reduce proteolytic cleavage in serum (t₁/₂ > 6 h) .
Material Science
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